11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride
Brand Name: Vulcanchem
CAS No.: 1704699-33-1
VCID: VC2903727
InChI: InChI=1S/C15H11N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,11H2;1H
SMILES: C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl
Molecular Formula: C15H12ClN
Molecular Weight: 241.71 g/mol

11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride

CAS No.: 1704699-33-1

Cat. No.: VC2903727

Molecular Formula: C15H12ClN

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride - 1704699-33-1

Specification

CAS No. 1704699-33-1
Molecular Formula C15H12ClN
Molecular Weight 241.71 g/mol
IUPAC Name 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne;hydrochloride
Standard InChI InChI=1S/C15H11N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,11H2;1H
Standard InChI Key CCQVLKSMBFKSMC-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is identified by CAS number 1704699-33-1 and features a polycyclic structure with a nitrogen-containing eight-membered ring fused with two benzene rings. The compound contains a strained alkyne functionality that significantly contributes to its chemical reactivity. The base compound (without hydrochloride) is also known by alternative systematic names including 2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne .

Physical and Chemical Properties

The key physical and chemical properties of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride are summarized in the following table:

PropertyValue
CAS Number1704699-33-1
Molecular FormulaC₁₅H₁₂ClN
Molecular Weight241.71 g/mol
Base Compound FormulaC₁₅H₁₁N
Base Compound Weight205.25 g/mol
XLogP3 (base compound)3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass (base compound)205.089149355 Da

Table 1: Physical and chemical properties of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride and its base form .

The compound's rigid structure is evidenced by its zero rotatable bond count, while its moderate XLogP3 value of 3 suggests a balanced lipophilic character that may influence its pharmaceutical applications and membrane permeability . The presence of only one hydrogen bond donor and one acceptor may impact its solubility profile and interactions with biological systems.

Applications and Research Significance

Role in Click Chemistry

The primary application of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride lies in its function as a reagent in copper-free click chemistry applications within biochemistry. Click chemistry represents a class of biocompatible reactions that enable rapid and selective covalent bond formation under physiologically relevant conditions.

The strained cyclooctyne structure of this compound facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) reactions without requiring copper catalysts. This property is particularly valuable in biological applications where copper toxicity presents concerns. The bioorthogonal nature of these reactions (non-interference with biological systems) makes the compound especially valuable for selective modifications of biomolecules in complex biological environments.

Pharmaceutical Applications

11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride demonstrates significant potential in pharmaceutical applications, particularly in advanced drug delivery systems. Patent literature indicates its potential inclusion in the development of antibody-drug conjugates (ADCs) , representing an important class of targeted therapeutics that combine the selective targeting capabilities of antibodies with potent pharmaceutical agents.

The compound's ability to participate in copper-free click chemistry makes it valuable in bioconjugation processes used to create precisely engineered therapeutics. The strained alkyne functionality allows for specific attachment points in complex biological molecules without requiring harsh reaction conditions that might compromise the biological activity of sensitive therapeutic components.

Biochemical Interactions

Structure-Activity Relationships

The structure-activity profile of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is primarily defined by its unique molecular architecture. The fused benzene rings provide stability to the otherwise highly strained cyclooctyne system, creating a balanced reactivity profile suitable for controlled bioconjugation applications.

Key structure-activity relationships include:

The dibenzazocine framework appears to provide an optimal balance between reactivity and stability that makes this compound particularly useful for specific bioconjugation applications.

Current Research Directions

Bioconjugation Applications

Current research involving 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride focuses significantly on developing advanced bioconjugation methodologies. The compound's appearance in recent patent literature suggests ongoing interest in optimizing its applications in creating precisely defined molecular conjugates . Research efforts likely center on improving reaction efficiency, selectivity, and compatibility with diverse biomolecular environments.

Therapeutic Development

The compound's inclusion in patent literature related to antibody-drug conjugates indicates active research in therapeutic applications . These efforts potentially include:

  • Development of targeted drug delivery systems

  • Creation of novel antibody-drug conjugates with improved therapeutic indices

  • Application in emerging immunotherapy approaches

The appearance of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride in patent documentation suggests pharmaceutical researchers continue to explore its utility in creating next-generation therapeutics, particularly those requiring precise molecular conjugation methods.

Future Prospects and Challenges

Emerging Applications

The future research landscape for 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride likely includes expanding applications beyond current documented uses. Potential emerging applications may include:

  • Development of novel imaging agents through bioconjugation

  • Application in targeted nanomedicine approaches

  • Utilization in diagnostic platforms requiring selective bioconjugation

  • Exploration of new therapeutic modalities beyond antibody-drug conjugates

The compound's distinctive reactivity profile positions it as a valuable tool in multiple developing biotechnology fields requiring precise molecular conjugation methods.

Technical Challenges

Despite its utility, several technical challenges remain in the optimal utilization of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride:

  • Optimization of synthetic routes to improve yield and reduce production costs

  • Enhancement of stability under various storage and reaction conditions

  • Refinement of reaction kinetics for specific bioconjugation applications

  • Development of scalable manufacturing processes for pharmaceutical applications

Addressing these challenges will likely remain an active area of research as applications for this compound continue to expand in pharmaceutical and biochemical research contexts.

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